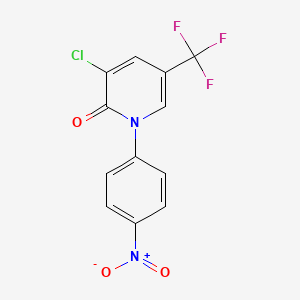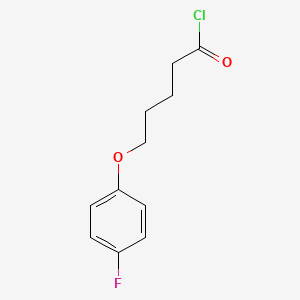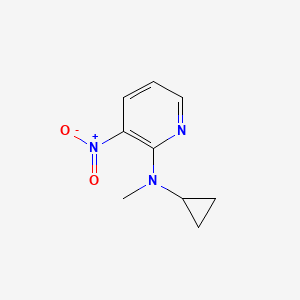
3-Fluoro-5-(trifluoromethyl)pyridine-2-carbothioamide
Übersicht
Beschreibung
“3-Fluoro-5-(trifluoromethyl)pyridine” is a fluorinated pyridine derivative . It has a molecular weight of 165.09 . The IUPAC name is 3-fluoro-5-(trifluoromethyl)pyridine .
Synthesis Analysis
The synthesis of trifluoromethylpyridines (TFMP) and its derivatives, which include “3-Fluoro-5-(trifluoromethyl)pyridine”, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “3-Fluoro-5-(trifluoromethyl)pyridine” is represented by the linear formula C6H3F4N . The Inchi Code is 1S/C6H3F4N/c7-5-1-4(2-11-3-5)6(8,9)10/h1-3H .Chemical Reactions Analysis
Trifluoromethylpyridine (TFMP) and its intermediates, including “3-Fluoro-5-(trifluoromethyl)pyridine”, are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Physical And Chemical Properties Analysis
“3-Fluoro-5-(trifluoromethyl)pyridine” is stored at ambient temperature .Wissenschaftliche Forschungsanwendungen
Modular Synthesis of Polysubstituted and Fused Pyridines
A study introduced a novel one-pot Michael addition/[5 + 1] annulation/dehydrofluorinative aromatization reaction sequence for the regioselective synthesis of di-, tri-, tetra-, and pentasubstituted pyridines as well as fused pyridines. This approach, which uses readily available starting materials under transition-metal catalyst-free conditions, highlights the utility of fluorinated pyridine derivatives in constructing complex pyridine scaffolds, potentially including those similar to 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbothioamide for various applications (Song et al., 2016).
Synthesis of Fluorine-18 Labeled Compounds for PET Imaging
Fluorine-18 labeled compounds, such as [18F]FPEB, have been synthesized for imaging metabotropic glutamate receptor subtype type 5 (mGluR5) in human PET imaging. This application demonstrates the importance of fluorinated compounds in the development of radiopharmaceuticals for diagnostic imaging. The ability to synthesize and label these compounds efficiently opens up pathways for the potential utilization of similarly structured chemicals in medical imaging and neuroscience research (Liang et al., 2014).
Anticancer Activity of Pyrazole-1-carbothioamide Derivatives
Research into pyrazole-1-carbothioamide nucleosides, which share a functional group similarity with 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbothioamide, revealed significant anticancer activity against various human cancer cell lines. This underscores the potential of fluorinated pyridine derivatives in the development of new anticancer agents. The study's findings suggest that modifications to the pyrazole-1-carbothioamide backbone can lead to compounds with promising therapeutic applications (Radwan et al., 2019).
Synthesis of Poly-Substituted Pyridines
Another study described a new strategy for synthesizing poly-substituted 3-H, 3-F, and 3-trifluoromethyl pyridines, highlighting the versatility of fluorinated pyridine derivatives in organic synthesis. The methodology facilitates the preparation of complex pyridine derivatives under noble metal-free conditions, which could potentially be applied to the synthesis of compounds similar to 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbothioamide (Chen et al., 2010).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-fluoro-5-(trifluoromethyl)pyridine-2-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4N2S/c8-4-1-3(7(9,10)11)2-13-5(4)6(12)14/h1-2H,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDOEVOSMNYAHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C(=S)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-(trifluoromethyl)pyridine-2-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-methyl]isothiourea hydrochloride](/img/structure/B1411108.png)






![Ethyl 1-[4-nitro-2-(1H-pyrrol-1-yl)-phenyl]piperidine-4-carboxylate](/img/structure/B1411116.png)
![N-(3-Fluoro-4-methoxybenzyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1411118.png)



![2-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-amino]ethanol hydrochloride](/img/structure/B1411127.png)
